dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride
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Overview
Description
Dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride is a chemical compound with the molecular formula C7H16N2·2HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (2S)-pyrrolidin-2-ylmethanol as the starting material.
Reaction Steps: The alcohol group is first converted to a halide, followed by nucleophilic substitution with dimethylamine to form the desired compound.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dichloromethane or acetonitrile, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up using industrial reactors, maintaining strict control over temperature and pressure to ensure product consistency.
Purification: The crude product is purified using recrystallization or chromatographic techniques to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form pyrrolidin-2-one derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and reaction conditions like refluxing in aprotic solvents.
Major Products Formed:
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Mechanism of Action
Target of Action
The primary target of dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride is Dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism and is a target for the treatment of type 2 diabetes .
Biochemical Pathways
The compound affects the glucose metabolism pathway . By inhibiting Dipeptidyl peptidase 4, it increases the levels of incretin hormones, which stimulate insulin release. Insulin then promotes the uptake of glucose into cells, reducing blood glucose levels .
Result of Action
The molecular and cellular effects of the action of this compound are the increased levels of incretin hormones and insulin, leading to decreased blood glucose levels .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: The compound is investigated for its potential therapeutic effects in various diseases. Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Pyrrolidine derivatives: Other pyrrolidine-based compounds with similar functional groups.
Amine derivatives: Compounds with similar amine functionalities.
Uniqueness: Dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride moiety, which influences its reactivity and biological activity.
Properties
IUPAC Name |
N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-4-3-5-8-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOMVPNXWDCQRG-KLXURFKVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638760-25-4 |
Source
|
Record name | dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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